molecular formula C20H22N4O5S2 B2498718 Diethyl 5-(3-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)propanamido)-3-methylthiophene-2,4-dicarboxylate CAS No. 300557-91-9

Diethyl 5-(3-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)propanamido)-3-methylthiophene-2,4-dicarboxylate

Cat. No.: B2498718
CAS No.: 300557-91-9
M. Wt: 462.54
InChI Key: UNRVDXNAPVDQTJ-UHFFFAOYSA-N
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Description

Diethyl 5-(3-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)propanamido)-3-methylthiophene-2,4-dicarboxylate: is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core [1,2,4]triazolo[4,3-a]pyridine moiety. This is often achieved through cyclization reactions involving hydrazine derivatives and appropriate pyridine precursors

Industrial Production Methods: On an industrial scale, the production of this compound would require optimized reaction conditions to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet pharmaceutical or industrial standards.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions might use hydrogen gas (H₂) in the presence of a palladium catalyst.

  • Substitution: Nucleophilic substitution reactions can be facilitated by strong nucleophiles such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄).

Major Products Formed:

  • Oxidation: Formation of sulfoxides or sulfones.

  • Reduction: Production of reduced thiophene derivatives.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological or chemical properties.

Scientific Research Applications

Chemistry and Biology: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. In biology, it may be used as a probe to study biological systems or as a precursor for bioactive compounds.

Medicine: Potential medicinal applications include the development of new pharmaceuticals. Its unique structure may offer therapeutic benefits in treating various diseases.

Industry: In the industrial sector, this compound could be used in the manufacture of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.

Comparison with Similar Compounds

  • Thiophene derivatives: Similar compounds include various thiophene-based molecules used in pharmaceuticals and materials science.

  • Triazolopyridine derivatives: Other triazolopyridine compounds with different substituents may exhibit similar biological activities.

Uniqueness: What sets this compound apart is its specific combination of functional groups and structural features, which may confer unique properties and applications compared to its analogs.

Diethyl 5-(3-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)propanamido)-3-methylthiophene-2,4-dicarboxylate in scientific research and industry

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Properties

IUPAC Name

diethyl 3-methyl-5-[3-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)propanoylamino]thiophene-2,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O5S2/c1-4-28-18(26)15-12(3)16(19(27)29-5-2)31-17(15)21-14(25)9-11-30-20-23-22-13-8-6-7-10-24(13)20/h6-8,10H,4-5,9,11H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNRVDXNAPVDQTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)CCSC2=NN=C3N2C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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